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Fenticlor

Cat. No.: B1222476
CAS No.: 97-24-5
M. Wt: 287.2 g/mol
InChI Key: ANUSOIHIIPAHJV-UHFFFAOYSA-N
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Description

Historical Context of Fenticlor Discovery and Early Applications

The initial period of this compound research, primarily spanning the 1950s and 1960s, was marked by the identification of its broad-spectrum antimicrobial activities and its subsequent incorporation into various products. ncats.ioncats.io

Discovery of Antifungal and Antibacterial Properties (1950s-1960s)

The antifungal and antibacterial properties of this compound were first identified during the 1950s and 1960s. ncats.ioncats.io Studies conducted during this era, such as those by Jung (1954) and Richter (1950) on skin mycoses and Stride (1962) on otitis externa, evaluated the compound's effectiveness against various infections. ncats.io Research indicated that this compound exhibited both bacteriostatic and bactericidal effects depending on its concentration, demonstrating activity against organisms like Staphylococcus aureus and Escherichia coli. ncats.io For instance, minimum concentrations of 5 µg/mL and 10 µg/mL were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, respectively, for a duration of 9 hours in specific suspension concentrations. ncats.io Higher concentrations, such as 50 µg/mL for Staphylococcus aureus and 60 µg/mL for Escherichia coli, resulted in a 99.99% kill rate within 1 hour. ncats.io The mechanism of action for these antimicrobial properties was later understood to involve the inhibition of active transport through an energy-uncoupling mechanism. ncats.io

Initial Pharmaceutical Importance and Product Inclusion (1960s)

Following the discovery of its antimicrobial efficacy, the pharmaceutical importance of this compound increased significantly in the 1960s. ncats.ioncats.io This led to its inclusion in a variety of pharmaceutical and cosmetic products distributed globally. ncats.io These products encompassed antibacterial and antifungal creams and ointments, hair creams, cosmetics, and hand soaps. ncats.io Despite its worldwide distribution in these products, this compound was not as extensively used in the United States for these applications. ncats.io

This compound as a Biocide in Water Treatment Facilities (Historical Use)

Historically, this compound was also employed as a biocide, notably in water treatment facilities. ncats.io This application was reportedly more common in the United States compared to its use in pharmaceutical and cosmetic products. ncats.io this compound was utilized in water circulation systems as a preservative to control the growth of algae and slime due to its antimicrobial activity against bacteria, fungi, and algae. nih.gov The use of this compound as a biocide in water treatment facilities in the United States continued until at least 1993, when the last known products containing the compound for this purpose were discontinued. ncats.io Biocides in water treatment are essential for ensuring the safety and potability of water supplies. specialty-chemicals.eu

Current Research Relevance and Contemporary Applications

While the historical uses of this compound in some consumer products have diminished, the compound retains relevance in current research and has contemporary applications, particularly in specialized areas and ongoing scientific investigations. This compound is presently used in research settings, including high-throughput screening, and in antibacterial and antifungal creams. ebi.ac.uk Its activity against Staphylococcus aureus and Escherichia coli continues to be a subject of study, with research exploring its effects on bacterial metabolic activities and membrane permeability. researchgate.netresearchgate.netnih.gov

Current research also investigates this compound in the context of its photosensitizing properties and potential as a photoallergen. ebi.ac.ukactasdermo.orgresearchgate.netresearchgate.net Studies utilize methods like electron spin resonance (ESR)-based photosafety testing to detect free radical photoproducts generated by chemicals like this compound, which is important for photosafety evaluations of compounds used in various products. researchgate.net Research indicates that this compound has the potential to react photochemically with proteins, forming antigens. ebi.ac.uk

Furthermore, this compound is being explored in the development of new materials for biomedical applications. For instance, it has been incorporated into polyanhydrides, a class of biodegradable polymers attracting attention for drug delivery systems due to their controlled degradation and low toxicity of degradation products. acs.org Research in this area involves chemically incorporating antiseptic molecules like this compound into polymer structures and monitoring their release profiles. acs.org

The compound is also referenced in studies examining bacterial resistance to biocides and the potential links between biocide use and antibiotic resistance. acs.orgresearchgate.neteuropa.eunih.gov Although the primary driver of antibiotic resistance is the misuse of antibiotics, the potential for biocides like this compound to contribute to the selection of resistant strains through shared resistance mechanisms, such as efflux pumps, is an area of ongoing scientific discussion and research. acs.orgeuropa.eunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula [ClC6H3(OH)]2S<br>C12H8Cl2O2S B1222476 Fenticlor CAS No. 97-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol
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InChI

InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H
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InChI Key

ANUSOIHIIPAHJV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O
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Molecular Formula

[ClC6H3(OH)]2S, C12H8Cl2O2S
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
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DSSTOX Substance ID

DTXSID4026137
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Molecular Weight

287.2 g/mol
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Physical Description

2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water., White to cream-colored solid or pale yellow powder; [CAMEO]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

97-24-5
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
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Record name Fenticlor
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Melting Point

348.4 to 368.2 °F (NTP, 1992)
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
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Mechanistic Studies of Fenticlor S Biological Activity

Elucidation of Antifungal Mechanisms

While detailed studies on the specific antifungal mechanisms of Fenticlor are not as extensively documented as its antibacterial effects, the fundamental processes of energy metabolism and membrane function are common targets for phenolic compounds in both fungi and bacteria. Therefore, the mechanisms observed in bacteria are considered highly relevant to its antifungal action.

Inhibition of Active Transport through Energy-Uncoupling

The primary antifungal action of this compound is believed to stem from its ability to disrupt cellular energy processes, specifically by acting as an uncoupling agent. Uncouplers of oxidative phosphorylation are chemicals that dissociate the process of ATP synthesis from the electron transport chain in mitochondria aopwiki.org. This action leads to a dissipation of the proton motive force, which is the electrochemical gradient of protons across the inner mitochondrial membrane that drives ATP synthesis aopwiki.org. By interfering with this fundamental energy-conserving mechanism, this compound effectively inhibits the active transport of essential nutrients and ions into the fungal cell. Active transport systems are vital for fungal cells to acquire nutrients from their environment, and their inhibition leads to cellular starvation and cessation of growth.

Impact on Membrane Proton Gradient and ATP Pool

This compound's activity directly impacts the integrity and function of the fungal cell membrane. As a lipophilic molecule, it can readily partition into the lipid bilayer of the cell membrane. Once there, it can act as a protonophore, shuttling protons across the membrane and thereby dissipating the crucial proton gradient oup.com. This dissipation of the proton motive force not only halts mitochondrial ATP synthesis but can also affect the pH homeostasis of the cytoplasm. In the absence of a sufficient proton gradient, the intracellular ATP pool is rapidly depleted as the cell's ATP synthase enzymes may begin to hydrolyze ATP in a futile attempt to pump protons back across the membrane oup.com. This depletion of the ATP pool is a critical factor leading to the inhibition of fungal growth and, at higher concentrations, cell death.

Characterization of Antibacterial Mechanisms

The antibacterial properties of this compound have been studied in more detail, with a particular focus on its effects against the bacterium Staphylococcus aureus.

Bacteriostatic and Bactericidal Concentrations against Specific Bacteria

This compound exhibits both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects, with the nature of its activity being dependent on the concentration of the compound and the duration of exposure.

Studies on Staphylococcus aureus have shown that this compound's action is concentration-dependent. At lower concentrations, it primarily acts as a bacteriostatic agent by inhibiting essential cellular processes, while at higher concentrations, it becomes bactericidal, leading to cell death oup.com. The transition from bacteriostatic to bactericidal activity is linked to the extent of damage inflicted upon the bacterial cell's energy metabolism and membrane integrity.

Experimental evidence has demonstrated that the bacteriostatic action of this compound against Staphylococcus aureus is primarily due to the inhibition of active transport oup.com. This is achieved through the uncoupling of oxidative phosphorylation, which dissipates the membrane proton gradient and depletes the cellular ATP pool oup.com. The inhibition of active transport prevents the uptake of essential nutrients, thereby halting bacterial growth oup.com. The bactericidal effect at higher concentrations is likely a consequence of more severe disruption of the cell membrane and a complete collapse of cellular energy production.

**Interactive Table: Bacteriostatic and Bactericidal Effects of this compound against *Staphylococcus aureus***

EffectConcentration Range (µg/mL)Primary Mechanism of ActionReference
Bacteriostatic Lower concentrationsInhibition of active transport via energy-uncoupling oup.com
Bactericidal Higher concentrationsSevere disruption of cell membrane and energy metabolism oup.com
Escherichia coli

This compound is adsorbed in significant quantities by Escherichia coli. oup.com The amount of the compound adsorbed by the bacterial cells correlates with its activity, being either bacteriostatic or bactericidal. oup.com The uptake of this compound involves the reversible adsorption of the neutral molecule onto the cell surface, with the cell wall and cell membrane being the primary sites of accumulation. oup.com The cell membrane is considered the principal site of action. oup.com

Interestingly, while E. coli cells and their isolated cell walls exhibit a higher affinity for this compound compared to Staphylococcus aureus, E. coli is less susceptible to its antibacterial effects. oup.com This reduced susceptibility is attributed to the lipid-rich nature of the E. coli cell wall, which may act as a barrier, adsorbing the drug and thereby limiting its access to the ultimate site of action at the cell membrane. oup.com At bacteriostatic concentrations (10 μg/ml or less), this compound does not cause significant leakage of cellular components. oup.com However, at higher, bactericidal concentrations, there is a direct relationship between the loss of cell viability and the leakage of materials that absorb light at 260 nm, such as nucleotides, from the cell's metabolic pool. oup.com

Inhibition of Active Transport in Bacterial Cells

A key aspect of this compound's bacteriostatic action is its ability to inhibit active transport processes within bacterial cells. This inhibition is a direct consequence of the disruption of the cell's energy-coupling mechanisms.

This compound has been shown to inhibit the assimilation of glutamic acid. oup.com This inhibition is not a direct action on the metabolic pathways that utilize glutamic acid but rather a result of the inhibition of its accumulation within the cell. oup.com By disrupting the energy-coupling mechanisms at the cell membrane, this compound prevents the cell from expending the necessary energy to transport glutamic acid from the external environment into the cytoplasm against a concentration gradient.

The following table presents hypothetical data on the inhibition of glutamic acid assimilation in E. coli by this compound, as specific experimental values were not available in the searched literature.

This compound Concentration (µg/mL)Inhibition of Glutamic Acid Assimilation (%)
00
525
1050
2085
4098

Table 1: Hypothetical Inhibition of Glutamic Acid Assimilation in E. coli by this compound. This interactive table illustrates the potential dose-dependent inhibitory effect of this compound on the assimilation of glutamic acid by E. coli.

Similar to its effect on glutamic acid, this compound inhibits the assimilation of glucose under both aerobic and anaerobic conditions. oup.com This inhibition is also primarily due to the disruption of glucose accumulation within the cell rather than a direct interference with the enzymatic pathways of glucose metabolism. oup.com The energy-dependent uptake of glucose is hampered by this compound's effect on the cell's energy-coupling systems.

The following table illustrates the potential inhibitory effects of this compound on glucose assimilation under different oxygen availabilities, based on general principles of its mechanism, as specific data for E. coli was not found.

This compound Concentration (µg/mL)Aerobic Inhibition (%)Anaerobic Inhibition (%)
000
104035
207570
509592

Table 2: Hypothetical Inhibition of Glucose Assimilation in E. coli by this compound. This interactive table shows the potential dose-dependent inhibition of glucose assimilation by this compound in E. coli under both aerobic and anaerobic conditions.

Disruption of Membrane Integrity and Energy Coupling

This compound's primary mode of action involves the disruption of the bacterial cell membrane's integrity and its crucial role in energy coupling. This disruption is central to its antibacterial activity.

Experimental evidence suggests that this compound acts as a protonophore, a molecule that facilitates the translocation of protons across the bacterial cell membrane. oup.com This this compound-mediated proton translocation dissipates the membrane's proton gradient. oup.com According to the chemiosmotic hypothesis, this proton gradient is essential for coupling proton movements to energy-requiring processes like active transport. By short-circuiting this proton motive force, this compound effectively uncouples energy production from its utilization in transport processes. oup.com In the absence of glucose, this dissipation of the proton gradient also leads to a depletion of the cellular ATP pool. oup.com However, in the presence of glucose, ATP synthesis is not as severely affected, and only a partial dissipation of the proton gradient occurs, although there is some acceleration of proton translocation. oup.com

This compound has been observed to partially inhibit glycolysis and the synthesis of ATP under anaerobic conditions. oup.com This partial inhibition may contribute to its bacteriostatic effect, particularly in anaerobic environments where glycolysis is the primary means of ATP production. oup.com The exact mechanism of this partial inhibition is not fully elucidated but is likely a secondary effect of the broader disruption of membrane function and ion gradients. While this compound's primary target is the membrane and energy coupling, the resulting cellular stress and altered internal environment can lead to a downstream impact on enzymatic pathways like glycolysis.

The following table provides hypothetical data on the partial inhibition of anaerobic ATP synthesis in E. coli by this compound, as specific experimental values were not available in the searched literature.

This compound Concentration (µg/mL)Inhibition of Anaerobic ATP Synthesis (%)
00
1015
2535
5060

Table 3: Hypothetical Partial Inhibition of Anaerobic ATP Synthesis in E. coli by this compound. This interactive table illustrates the potential dose-dependent partial inhibition of anaerobic ATP synthesis by this compound in E. coli.

Adsorption by Bacterial Cell Components

The initial interaction between this compound and a bacterial cell is its adsorption to the cell surface. This process is a critical determinant of its antibacterial efficacy and is influenced by the physicochemical properties of both the compound and the bacterial cell envelope.

Reversible Adsorption of Neutral Molecule

Studies have shown that the uptake of this compound by bacteria such as Staphylococcus aureus and Escherichia coli involves the reversible adsorption of the neutral, unionized form of the molecule onto the cell. researchgate.net This suggests that the process is largely governed by physical forces, such as hydrophobic interactions and partitioning into the lipid components of the cell. The equilibrium between the this compound in the surrounding medium and that adsorbed to the cell is a key factor in its bacteriostatic or bactericidal action.

Adsorption to Cell Wall and Cell Membrane

This compound is adsorbed in significant quantities by both the cell wall and the cell membrane of bacteria. researchgate.net The cell membrane is considered the primary site of both adsorption and action. researchgate.net The accumulation of this compound at and within these structures is believed to disrupt their normal physiological functions, leading to the observed antibacterial effects.

Illustrative Data: Adsorption of this compound by Bacterial Cell Components

Bacterial ComponentThis compound Adsorption LevelImplied Consequence
Whole Cells HighAccumulation of the compound, leading to bacteriostatic or bactericidal effects.
Cell Wall Moderate to HighInitial binding site, potential disruption of cell wall integrity and function.
Cell Membrane High (Primary Site)Disruption of membrane potential, transport, and other vital functions.
Differential Susceptibility Based on Cell Wall Characteristics (e.g., E. coli vs. S. aureus)

A notable observation is the difference in susceptibility to this compound between Gram-negative bacteria like E. coli and Gram-positive bacteria like S. aureus. Although the cells and even the isolated cell walls of E. coli exhibit a higher affinity for this compound, this bacterium is less susceptible to its antibacterial action compared to S. aureus. researchgate.net This apparent paradox is attributed to the lipid-rich nature of the outer membrane of the E. coli cell wall. researchgate.net This lipid barrier effectively adsorbs this compound, preventing it from reaching its primary target, the cell membrane, thereby reducing its efficacy. researchgate.net

Illustrative Data: Differential Susceptibility and Adsorption of this compound

BacteriumCell Wall TypeAffinity for this compoundSusceptibility to this compound
Escherichia coli Gram-Negative (Lipid-rich outer membrane)HighLow
Staphylococcus aureus Gram-Positive (Peptidoglycan-rich)Lower than E. coliHigh

Molecular Interactions and Cellular Targets

Beyond its physical adsorption, this compound can engage in more specific molecular interactions, particularly when activated by external energy sources like ultraviolet (UV) light. These interactions can lead to the formation of covalent bonds with cellular macromolecules and the generation of reactive species.

Investigations into Protein Binding and Photoadduct Formation

This compound has been shown to bind to proteins. This binding can be significantly enhanced by UV irradiation, leading to the formation of photoadducts. The mechanism is believed to involve the generation of reactive intermediates from this compound upon UV exposure, which can then covalently bind to proteins.

Free Radical Formation upon UV Irradiation

Upon irradiation with UV light, this compound can form free radicals. scialert.net Specifically, aqueous solutions of this compound and its analogues have been shown to produce stable semiquinone radicals when exposed to UV light. scialert.net The formation of these highly reactive species is a key step in the photosensitization process and is implicated in the subsequent binding to proteins. scialert.net The characterization of these radicals has been achieved using techniques such as electron spin resonance (ESR) spectroscopy.

Electron Spin Resonance (ESR) Spectroscopy Studies of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy has been instrumental in elucidating the formation and nature of radical intermediates generated from this compound upon ultraviolet (UV) irradiation. Studies conducted on aqueous solutions of this compound at a pH of 8 have successfully detected and characterized these transient species. The research indicates that UV light exposure triggers the formation of substituted benzosemiquinone radicals from the this compound molecule. rsc.org

The process of radical formation appears to occur in stages, with different radical species being observed depending on the duration of the UV irradiation. Initial exposure leads to the appearance of a primary radical. As irradiation continues, a secondary radical species is detected, and with prolonged exposure, a more complex spectrum indicating the presence of a tertiary radical emerges.

The identification of these radicals has been substantiated through the analysis of their proton hyperfine coupling constants, which were assigned based on methyl substitutions. One of the proposed mechanisms for the formation of these radicals involves the cleavage of the C-S bond within the this compound structure, followed by hydrogen abstraction from the aqueous environment. Subsequent oxidation then leads to the formation of a benzosemiquinone radical. For instance, a radical formed through this pathway exhibits a 1:4:6:4:1 quintet in the ESR spectrum, with a hyperfine coupling constant (aH) of 2.4 G.

Further investigation into the irradiation of this compound in alkaline solutions has provided more detailed insights into the radical species formed. The primary radical initially observed presents an eight-line ESR spectrum. Continued irradiation gives rise to a secondary radical, which is suggested to be a 4-hydroxybenzosemiquinone-type system. This secondary radical is believed to form through further oxidation and nucleophilic attack by a hydroxyl ion (OH-). For the ESR spectrum of this secondary radical to appear as a 1:2:1 triplet, the two remaining protons must be nearly equivalent.

The comprehensive analysis of the ESR spectra has led to the assignment of the following hyperfine coupling constants for the primary radical of this compound:

Assigned ProtonHyperfine Coupling Constant (aH / G)
Position 31.85
Position 44.50
Position 61.00

These findings from ESR spectroscopy studies provide critical evidence for the generation of radical intermediates from this compound under UV light, offering a deeper understanding of the mechanistic pathways of its biological activity.

Advanced Research on Fenticlor Derivatives and Analogs

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For a molecule like Fenticlor, 2,2'-thiobis(4-chlorophenol), SAR studies would systematically investigate how modifications to its core structure affect its antimicrobial efficacy. While extensive SAR studies specifically on a wide range of this compound derivatives are not abundantly available in recent literature, the principles can be extrapolated from research on analogous phenolic and thioether compounds.

The key structural features of this compound that are ripe for modification in SAR studies include:

The Phenolic Hydroxyl Groups: These groups are crucial for activity, likely through their ability to donate a hydrogen bond or act as a proton donor, disrupting microbial cell membranes or inhibiting essential enzymes. Esterification or etherification of these groups would likely lead to a significant decrease in activity.

The Chlorine Atoms: The position and number of halogen substituents on the phenyl rings are critical. Variations in halogen type (e.g., fluorine, bromine) and their placement would modulate the compound's lipophilicity and electronic properties, thereby affecting its ability to penetrate microbial cell walls and interact with its target.

A hypothetical SAR study on this compound analogs might yield results as depicted in the illustrative table below. This table is a representative example to demonstrate the principles of SAR and is not based on actual experimental data for a comprehensive series of this compound derivatives, given the limited availability of such specific data in the public domain.

CompoundR1 SubstitutionR2 SubstitutionBridge ModificationAntifungal Activity (MIC µg/mL) - Illustrative
This compound4-Cl4-Cl-S-1.0
Analog A4-Br4-Br-S-0.8
Analog B4-F4-F-S-1.5
Analog C2,4-diCl2,4-diCl-S-0.5
Analog D4-Cl4-Cl-SO-5.0
Analog E4-Cl4-Cl-SO2->10
Analog F4-CH34-CH3-S-8.0

From this illustrative data, one could infer that:

Replacing chlorine with bromine (Analog A) might slightly enhance activity, possibly due to increased lipophilicity.

Fluorine substitution (Analog B) could be less favorable.

Increasing the halogenation (Analog C) might significantly boost potency.

Oxidation of the thioether bridge (Analogs D and E) appears to be detrimental to the antifungal activity.

Replacing the electron-withdrawing chlorine with an electron-donating methyl group (Analog F) substantially reduces activity.

Synthesis of Novel this compound Analogs

The synthesis of novel this compound analogs is a crucial step in exploring its chemical space and developing compounds with improved properties. The core synthetic challenge lies in the formation of the thioether bridge between two substituted phenol (B47542) rings. A common method for synthesizing thiobisphenols involves the reaction of a substituted phenol with a sulfur-donating reagent.

For instance, a general synthetic route to this compound analogs could involve the reaction of a 4-substituted phenol with sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂) in the presence of a catalyst. The choice of solvent and reaction conditions is critical to control the regioselectivity of the reaction and to avoid the formation of unwanted byproducts.

A more versatile approach for creating a library of analogs involves the coupling of two different substituted phenols. This can be achieved through a multi-step synthesis, for example, by first preparing a sulfur-containing intermediate from one phenol and then reacting it with a second, different phenol.

The synthesis of a hypothetical this compound analog, 2,2'-thiobis(4-bromophenol), could be envisioned as follows:

Starting Material: 4-bromophenol (B116583).

Reaction: Reaction of 4-bromophenol with sulfur dichloride in an appropriate solvent, such as dichloromethane (B109758) or carbon disulfide, often in the presence of a Lewis acid catalyst like aluminum chloride.

Workup and Purification: The reaction mixture would be quenched, and the crude product would be purified using techniques like recrystallization or column chromatography to yield the desired 2,2'-thiobis(4-bromophenol).

By employing various substituted phenols as starting materials, a diverse range of this compound analogs can be synthesized for subsequent biological evaluation.

Evaluation of Modified Compounds for Enhanced Efficacy or Reduced Side Effects

Once novel this compound analogs are synthesized, they must be rigorously evaluated for their biological activity and potential for reduced side effects. The primary evaluation involves determining their antimicrobial efficacy, typically quantified as the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms, including various species of fungi and bacteria.

The evaluation process would typically include:

In Vitro Antifungal Susceptibility Testing: The synthesized compounds would be tested against a range of pathogenic fungi, such as Candida albicans, Aspergillus fumigatus, and various dermatophytes. The MIC values, representing the lowest concentration of the compound that inhibits visible growth of the microorganism, are determined using standardized broth microdilution or agar (B569324) dilution methods.

In Vitro Antibacterial Susceptibility Testing: Similarly, the antibacterial activity would be assessed against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Cytotoxicity Assays: To assess the potential for reduced side effects, the cytotoxicity of the new analogs is evaluated against mammalian cell lines (e.g., human keratinocytes, fibroblasts). A higher therapeutic index (the ratio of the cytotoxic concentration to the effective antimicrobial concentration) is desirable, indicating greater selectivity for the microbial target over host cells.

The following table provides an illustrative example of the kind of data that would be generated in such an evaluation.

CompoundMIC against C. albicans (µg/mL) - IllustrativeMIC against S. aureus (µg/mL) - IllustrativeCytotoxicity (CC50 on human fibroblasts, µg/mL) - IllustrativeSelectivity Index (CC50/MIC for C. albicans) - Illustrative
This compound1.00.52020
Analog A (4-Br)0.80.42531.25
Analog C (2,4-diCl)0.50.21530
Analog G (4-NO2)2.01.05025

This illustrative data suggests that while Analog C is the most potent antimicrobial, Analog A exhibits a better selectivity index, suggesting a potentially wider therapeutic window. Analog G, while less potent, shows lower cytotoxicity, which might be a desirable characteristic for certain applications.

Computational Chemistry and Molecular Modeling for this compound Interactions

Computational chemistry and molecular modeling are powerful tools for gaining insights into the molecular interactions of this compound and its analogs with their biological targets. These methods can predict how a molecule will bind to a protein and can help in the rational design of more potent and selective inhibitors.

Key computational techniques that would be applied in the study of this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound analog) when bound to a target protein. For this compound, potential targets could include enzymes involved in microbial cell wall synthesis or essential metabolic pathways. Docking studies can help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of this compound analogs, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that govern their antimicrobial efficacy.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. This can reveal important information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For example, a molecular docking study of this compound with a hypothetical fungal enzyme might reveal that the phenolic hydroxyl groups form crucial hydrogen bonds with amino acid residues in the active site, while the chlorinated phenyl rings engage in hydrophobic interactions with a nonpolar pocket. This information could then be used to design new analogs with modifications that enhance these interactions, potentially leading to increased potency.

Fenticlor in High Throughput Screening Hts and Drug Discovery

Application of Fenticlor in Screening for Antimicrobial Agents

This compound's established antibacterial and antifungal properties make it a relevant compound for inclusion in screens aimed at discovering new antimicrobial agents nih.govncats.iowikipedia.org. Its activity against organisms such as Staphylococcus aureus and Escherichia coli has been documented, with its mechanism involving the inhibition of active transport through an energy-uncoupling mechanism ncats.ioasm.org. This known activity allows this compound to serve as a reference or control compound in HTS assays designed to identify inhibitors of bacterial or fungal growth or viability nih.govplos.org.

Research has utilized this compound in studies investigating antimicrobial effects. For instance, its effects on the bacterial membrane and cytoplasmic constituents of Staphylococcus aureus and Escherichia coli have been studied asm.orgasm.org. Minimum inhibitory concentrations (MICs) and bactericidal concentrations have been determined for this compound against these bacteria ncats.io.

MicroorganismEffectConcentration Range (µg/ml)Observation TimeCitation
Staphylococcus aureusInhibit growth59 hours ncats.io
Escherichia coliInhibit growth109 hours ncats.io
Staphylococcus aureus99.99% kill501 hour ncats.io
Escherichia coli99.99% kill601 hour ncats.io

These findings highlight this compound's direct antimicrobial effects, making it a valuable data point in screens evaluating the potential of other compounds for antimicrobial development.

Identification of Novel Biological Activities through HTS

Beyond its traditional antimicrobial uses, this compound's inclusion in diverse compound libraries for HTS can potentially lead to the identification of novel biological activities ebi.ac.uknih.gov. HTS allows for the screening of compounds against a wide range of biological targets and pathways, which can reveal unexpected effects of known molecules bmglabtech.com.

Studies involving HTS have sometimes included this compound as part of larger compound collections screened for various biological effects nih.govplos.org. For example, in a high-throughput screening campaign aimed at identifying inhibitors that block vaccinia virus infection by targeting a specific protein (D4), this compound was used as a known processive DNA synthesis inhibitor for comparison nih.gov. While the primary focus of such studies is often the identification of novel hits, the data generated for compounds like this compound contribute to understanding their spectrum of biological interactions nih.gov. Another study involving high-throughput drug repurposing screens for antifungal activity against Exserohilum rostratum included compound libraries that may have contained this compound, although the specific results for this compound in that screen were not detailed plos.orgscienceopen.com.

This compound has also been noted in the context of studies on photosensitization mechanisms, where HTS-based reactive oxygen species (ROS) assays have been utilized in photosafety evaluation niph.go.jpresearchgate.net. Although this relates to a potential adverse effect, the use of HTS in such studies demonstrates how this compound can be included in screens to understand its various biological and photochemical properties niph.go.jp.

Development of this compound as a Lead Compound for Therapeutic Development

While this compound itself has had limited direct therapeutic use in humans due to side effects like photosensitivity, its biological activity profile suggests potential for its chemical scaffold to serve as a starting point, or lead compound, for the development of novel therapeutics with improved properties nih.govncats.iowikipedia.orgnih.govugr.es. Lead compound development involves the identification and optimization of molecules that show promising activity in initial screens pelagobio.com.

The antimicrobial mechanism of this compound, involving the inhibition of active transport, provides a basis for structural modifications to potentially enhance efficacy, reduce toxicity, or alter pharmacokinetic properties ncats.ioasm.org. The process of lead optimization involves iterative cycles of chemical synthesis and biological evaluation to improve the desired characteristics of a compound optibrium.com. Although specific examples of this compound being systematically developed as a lead compound into a new drug are not prominently detailed in the search results, its known activity and structure make it a candidate for such efforts within drug discovery programs pelagobio.com. The fact that this compound's mechanism of action against certain microorganisms has been investigated indicates a level of interest in understanding its biological basis, which is a crucial step in determining its potential as a lead structure ncats.ioasm.org.

The use of this compound in research and HTS, as noted in recent literature, indicates ongoing interest in exploring the properties of this compound and related structures ebi.ac.uknih.govnyu.edu. This continued investigation could potentially uncover new therapeutic applications or lead to the design of novel compounds based on the this compound scaffold with more favorable profiles pelagobio.comoptibrium.com.

Toxicological and Safety Profiles in Research Contexts

Photosensitivity and Photoallergic Contact Dermatitis Research

Research into Fenticlor's photosensitivity centers on its capacity to induce PACD. This involves studying its behavior upon UV irradiation and its subsequent interaction with biological molecules in the skin. This compound remains a subject of research due to its continued detection as a photoallergen in clinical studies, despite its reduced use in some consumer products. nih.govresearchgate.net

Incidence Rates in Photopatch Test Studies

Studies utilizing photopatch testing have reported varying incidence rates of positive reactions to this compound. In selected photopatch test studies, positive reactions to this compound have been observed in a range from 0.0% to 11.8% of subjects tested. nih.govresearchgate.net In one study focusing on positive photopatch reactions to antimicrobial agents, this compound was responsible for a significant proportion, accounting for 60% of these reactions in a retrospective chart analysis, although the study size was noted as small. researchgate.netnih.gov Another study reported a 10% incidence of photoallergy to this compound 1% in petrolatum. srce.hr

The variability in incidence rates across studies can be influenced by factors such as the patient population, the specific photopatch test series used, and geographical location.

Mechanisms of Photoallergy Induction

The mechanism by which this compound induces photoallergy involves photochemical reactions upon exposure to UV light. Research indicates that this compound can undergo dehalogenation and photohydrolysis when irradiated, leading to the generation of semiquinone radicals. grantome.com These free radicals are highly reactive species believed to play a role in the binding mechanism with proteins. nih.govresearchgate.net The formation of such reactive intermediates is a key step in the photoallergic process. srce.hr

Formation of Photoadducts with Proteins (e.g., gamma-globulin, insulin)

A crucial aspect of this compound's photoallergy mechanism is its ability to form covalent photoadducts with soluble proteins upon UV irradiation. Studies using [35S]-labeled this compound and UV light (313 nm) have demonstrated covalent binding to human serum albumin (HSA). ebi.ac.uknih.govresearchgate.net Research has shown that HSA can bind multiple molecules of this compound per protein molecule. ebi.ac.uknih.govresearchgate.net Fractionation studies of this compound-HSA photoadducts have indicated that the bound this compound is distributed relatively evenly throughout the sequence of the HSA molecule. ebi.ac.uknih.govresearchgate.net

Beyond HSA, this compound has also been shown to form photoadducts with human gamma-globulin and bovine insulin. ebi.ac.uknih.govresearchgate.net In the case of bovine insulin, the binding was found to be restricted to the B chain of the molecule. ebi.ac.uknih.govresearchgate.net The formation of these protein conjugates is considered important in the induction of photoallergy, as the protein acts as a carrier. karger.comcapes.gov.br

Comparison with Other Photoallergens (e.g., Tetrachlorosalicylanilide)

Comparisons between the photochemical reactions of this compound and other photoallergens, such as tetrachlorosalicylanilide (B1203695) (T4CS), reveal fundamental differences in their interactions with soluble proteins. ebi.ac.uknih.govresearchgate.net While both can form protein photoadducts, the reactions of this compound with soluble proteins are not limited to specific binding sites in the same way as T4CS. ebi.ac.uknih.govresearchgate.net T4CS has shown high specificity towards serum albumin, and its protein conjugates have demonstrated high potency in inducing photoallergy in guinea pigs. karger.comcapes.gov.br In contrast, a this compound-guinea pig albumin photoconjugate, despite having a higher hapten-to-protein molar ratio than a comparable T4CS conjugate, produced a significantly lower photoallergic response in guinea pigs. ebi.ac.ukkarger.com This suggests that while both compounds are photoallergens that form protein conjugates, their binding characteristics and potentially the nature of the resulting antigens differ, influencing their photoallergic potency.

Consideration of this compound in Standard Photopatch Test Series

Based on research demonstrating that this compound remains a potent photosensitizing allergen and elicits notable rates of positive reactions in photopatch test studies, it is recommended that this compound remain included in standard series of photopatch test allergens. nih.govresearchgate.nethmpgloballearningnetwork.com Its continued presence in such test series is important for the accurate diagnosis of photoallergic contact dermatitis in patients presenting with photosensitivity. mdedge.com

Methodological Approaches in Fenticlor Research

Spectroscopic Techniques (e.g., ESR) for Investigating Fenticlor's Behavior

Spectroscopic methods are crucial for understanding the electronic structure and behavior of molecules, particularly those with unpaired electrons. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects paramagnetic species, such as free radicals. This method is based on the absorption of microwave radiation by an unpaired electron when it is in a strong magnetic field. windows.netncats.io

In the study of this compound, ESR spectroscopy has been instrumental in elucidating its photochemical behavior. Research shows that upon irradiation with ultraviolet (UV) light, this compound can generate free radicals. ESR studies have identified these photoproducts, which include dehalogenated free radicals and secondary radicals like phenoxyl or semiquinone radicals. The pH of the solution has been shown to influence the photochemical process and the types of free radical photoproducts that are formed.

An ESR-based photosafety test (ESR-PT) has been developed as a non-animal method for predicting the photosafety of chemicals. While this test is primarily based on detecting singlet oxygen generation, studies have noted that compounds like this compound induce a unique single peak signal, suggesting the generation of other free radical photoproducts. This highlights the importance of ESR in detecting a range of photochemical reactions that are key to understanding the mechanisms of photosensitization.

TechniqueApplication in this compound ResearchKey Findings
Electron Spin Resonance (ESR) SpectroscopyDetection of free radical formation upon UV irradiation.Identified photoproducts include dehalogenated free radicals and phenoxyl/semiquinone radicals.
ESR Photolysis StudiesInvestigation of photochemical pathways and the influence of environmental factors.The photochemistry of this compound is dependent on the pH of the surrounding medium.

Microbiological Assays for Antimicrobial Efficacy

The antimicrobial efficacy of this compound is evaluated using standardized microbiological assays that determine its ability to inhibit or kill microorganisms. The two primary methods employed for this purpose are agar (B569324) diffusion and broth dilution. nih.gov

The agar diffusion method is a qualitative or semi-quantitative assay. ekb.eg In this technique, an agar plate is uniformly inoculated with a test microorganism. A sterile disc or a well containing the antimicrobial agent is placed on the agar surface. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the disc or well. ekb.egnih.gov The diameter of this zone provides an indication of the agent's effectiveness.

The broth dilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.gov The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism under defined conditions. nih.govoup.com This test is performed by preparing a series of tubes or microtiter plate wells containing decreasing concentrations of the antimicrobial agent in a liquid growth medium. Each tube is then inoculated with a standardized number of microorganisms and incubated. The MIC is identified as the lowest concentration at which no turbidity (visible growth) is observed. oup.com Research has shown this compound to be bacteriostatic or bactericidal against Staphylococcus aureus and Escherichia coli, depending on the concentration. nih.govmdpi.com For suspensions with 3 x 10⁹ organisms/ml, minimum concentrations of 5 µg/ml and 10 µg/ml are needed to inhibit the growth of Staphylococcus aureus and Escherichia coli, respectively. nih.gov At higher concentrations of 50 µg/ml and 60 µg/ml, a 99.99% kill rate was observed within one hour for these organisms, respectively. nih.gov

Assay MethodPrincipleEndpoint MeasuredThis compound Activity Example
Agar DiffusionAntimicrobial agent diffuses through agar, inhibiting microbial growth.Zone of Inhibition (mm).Demonstrates activity against susceptible bacteria and fungi.
Broth DilutionMicroorganisms are grown in liquid media with serial dilutions of the agent.Minimum Inhibitory Concentration (MIC) (µg/ml). cutm.ac.inMIC for S. aureus is 5 µg/ml; MIC for E. coli is 10 µg/ml. nih.gov

Biochemical Assays for Metabolic Pathway Analysis

Biochemical assays are essential for analyzing how a compound interacts with cellular metabolic pathways. One of the key mechanisms of action for this compound's antimicrobial properties is its function as an uncoupler of oxidative phosphorylation. nih.gov

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process occurs in the mitochondria and involves the coupling of the electron transport chain (which generates a proton gradient across the inner mitochondrial membrane) with the synthesis of ATP by ATP synthase. nih.govwikipedia.org

Uncoupling agents are molecules that disrupt this process. youtube.com They function as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient. nih.govwikipedia.org This uncouples the electron transport chain from ATP synthesis; the cell continues to consume oxygen, but the energy is dissipated as heat instead of being used to produce ATP. youtube.comresearchgate.net this compound's mechanism as an energy-uncoupling agent inhibits active transport and other essential energy-dependent processes in microbial cells, leading to its antibacterial and antifungal effects. nih.gov

Assays to study this effect typically involve isolated mitochondria, permeabilized cells, or whole cells. nih.gov Key parameters are measured to demonstrate uncoupling activity:

Oxygen Consumption: An increase in the rate of oxygen consumption by mitochondria in the absence of ADP indicates uncoupling. creative-proteomics.com

ATP Synthesis: A direct measurement showing a decrease in the rate of ATP production confirms the inhibition of ATP synthase activity. creative-proteomics.comdatabiotech.co.il

Mitochondrial Membrane Potential: Uncouplers cause a collapse or decrease in the proton motive force, which can be measured using fluorescent dyes that are sensitive to changes in membrane potential. databiotech.co.ilcriver.com

Parameter MeasuredPrinciple of AssayExpected Effect of this compound
Oxygen Consumption RateMeasures the activity of the electron transport chain.Stimulation or no inhibition of oxygen consumption.
ATP Synthesis RateQuantifies the output of oxidative phosphorylation. databiotech.co.ilInhibition of ATP synthesis.
Mitochondrial Membrane PotentialAssesses the integrity of the proton gradient across the inner mitochondrial membrane. criver.comDissipation (decrease) of the membrane potential.

In vitro and in vivo Models for Efficacy and Safety Assessment

A combination of in vitro and in vivo models is used to comprehensively evaluate the efficacy and potential for photosensitization of this compound.

In vitro Models: In vitro models provide a controlled environment for initial screening of a compound's phototoxic potential. windows.net A widely accepted method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test. nih.gov This assay uses a mouse fibroblast cell line (Balb/c 3T3). Two sets of cell cultures are treated with various concentrations of the test substance. One set is exposed to a non-toxic dose of simulated solar light (UVA radiation), while the other is kept in the dark. nih.gov Cell viability is then measured, typically using the neutral red uptake assay, which assesses cell membrane integrity. A significant decrease in viability in the irradiated cells compared to the non-irradiated cells indicates a phototoxic potential. core.ac.uk Such models are valuable for ranking the relative phototoxic potential of different compounds. core.ac.uk

In vivo Models: In vivo models are essential for confirming photosafety in a complex biological system. The primary method for assessing photoallergic contact dermatitis in humans is the photopatch test. oup.comijdvl.com This diagnostic tool combines patch testing with UV irradiation. ijdvl.com In a typical procedure, duplicate sets of potential photoallergens, including this compound, are applied to the patient's back. After 24 to 48 hours, one of the sets is uncovered and irradiated with a standardized dose of UVA light (e.g., 5-10 J/cm²). ijdvl.com The other set remains covered as a control. The test sites are then evaluated at subsequent time points (e.g., 48 and 96 hours after application) for the presence of an eczematous reaction. A positive reaction only on the irradiated side indicates a photoallergic reaction, while a reaction on both sides that is stronger on the irradiated side suggests a photo-aggravated reaction. ijdvl.com this compound has been identified as a potent photosensitizing allergen through such studies and is often included in standard photopatch test series. oup.com

Model TypeSpecific ExamplePurposeAdvantages
In vitro3T3 Neutral Red Uptake (NRU) Phototoxicity Test. nih.govScreening for phototoxic potential.Rapid, cost-effective, reduces animal use, good for initial screening. nih.gov
In vivoHuman Photopatch Test. ijdvl.comDiagnosing photoallergic contact dermatitis.Clinically relevant, assesses the complete immune response in a whole organism. oup.com

Future Research Directions and Translational Perspectives

Exploration of Fenticlor's Potential in Emerging Antimicrobial Resistance

The primary mechanism of this compound's antimicrobial activity involves inflicting significant damage to bacterial cell membranes. oup.com Early studies demonstrated that this compound is adsorbed by both Staphylococcus aureus and Escherichia coli, leading to membrane disruption and leakage of cellular contents, which is ultimately responsible for its bactericidal effect. oup.comnih.gov This mechanism of action, which targets the fundamental structure of the bacterial cell, suggests that this compound could be effective against strains that have developed resistance to antibiotics with more specific molecular targets.

Future research should focus on evaluating the efficacy of this compound against a panel of contemporary, clinically relevant multidrug-resistant (MDR) bacteria. Of particular interest would be its activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE).

Key Research Questions:

What are the minimum inhibitory concentrations (MICs) of this compound against a diverse collection of MDR clinical isolates?

Can this compound overcome common resistance mechanisms, such as efflux pumps and enzymatic degradation of antibiotics?

Does the membrane-disrupting action of this compound lead to a lower propensity for the development of resistance compared to traditional antibiotics?

Below is a hypothetical data table illustrating the kind of research findings that would be valuable in this area.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
MRSA (ATCC 43300)Oxacillin-resistantData NeededData Needed
VRE (Clinical Isolate)Vancomycin-resistantData NeededData Needed
CRE (K. pneumoniae)Carbapenem-resistantData NeededData Needed
P. aeruginosa (MDR)Multi-drug resistantData NeededData Needed

Investigation of this compound's Role in Combination Therapies

Combination therapy, the use of two or more drugs simultaneously, is a critical strategy in combating infectious diseases, particularly those caused by resistant pathogens. fraserlab.com Synergistic interactions between antimicrobial agents can enhance efficacy, reduce the likelihood of resistance emerging, and in some cases, allow for the use of lower, less toxic concentrations of each drug. nih.gov

Given this compound's membrane-disrupting mechanism, it is a prime candidate for investigation in combination with conventional antibiotics. By permeabilizing the bacterial membrane, this compound could potentially facilitate the entry of other antibiotics that target intracellular components, thereby restoring their activity against resistant strains.

Future studies should employ checkerboard assays to systematically evaluate the interaction between this compound and a wide range of antibiotics against MDR bacteria. nih.gov The fractional inhibitory concentration index (FICI) can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic. mdpi.com

Potential Antibiotic Classes for Combination Studies with this compound:

Aminoglycosides: Their uptake is dependent on the bacterial membrane potential, which could be altered by this compound.

Tetracyclines: Increased membrane permeability could enhance their intracellular concentration.

Beta-lactams: While their primary target is the cell wall, membrane disruption could lead to enhanced activity.

The following table outlines a potential research framework for these combination studies.

AntibioticTarget PathogenObserved FICIInterpretation
GentamicinMRSAData NeededSynergistic/Additive/Indifferent/Antagonistic
DoxycyclineCREData NeededSynergistic/Additive/Indifferent/Antagonistic
MeropenemP. aeruginosaData NeededSynergistic/Additive/Indifferent/Antagonistic

Development of Targeted Delivery Systems for this compound

A significant challenge with many antimicrobial compounds is achieving a sufficiently high concentration at the site of infection without causing systemic toxicity. Targeted delivery systems, utilizing nanotechnology, offer a promising solution to this problem. bohrium.com Encapsulating this compound within nanoparticles, liposomes, or other nanocarriers could enhance its therapeutic index by improving its solubility, stability, and pharmacokinetic profile. mdpi.com

Potential Delivery Systems for this compound:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs and can be formulated for targeted delivery. nih.govijper.org

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug.

Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and are well-suited for topical and other routes of delivery. nih.gov

Research in this area should focus on the formulation and characterization of this compound-loaded nanocarriers, followed by in vitro and in vivo studies to assess their efficacy and safety.

Repurposing this compound for New Therapeutic Applications

Drug repurposing, the identification of new uses for existing drugs, is a cost-effective and accelerated pathway for drug development. nih.gov The biological activities of antimicrobial agents often extend beyond their direct effects on pathogens, presenting opportunities for their use in other diseases.

Potential New Applications for this compound:

Anticancer Therapy: A number of antimicrobial drugs have been found to possess anticancer properties. researchgate.netecancer.org Future research could explore the cytotoxic effects of this compound on various cancer cell lines and investigate its potential mechanisms of action, which may be related to its ability to disrupt cellular membranes.

Antiparasitic Therapy: The search for new treatments for parasitic diseases is a global health priority. nih.gov Given its antimicrobial properties, this compound could be screened for activity against protozoan parasites such as Leishmania, Trypanosoma, and Plasmodium.

Antiviral Applications: The ability of some compounds to disrupt viral envelopes could be a potential avenue of investigation for this compound, particularly against enveloped viruses.

Initial studies in this area would involve high-throughput screening of this compound against various cancer cell lines and parasitic organisms to identify potential new therapeutic indications.

Advanced Studies on Environmental Impact and Degradation of this compound

The widespread use of any chemical compound necessitates a thorough understanding of its environmental fate and potential ecological impact. As a chlorinated phenolic compound, this compound's persistence, bioaccumulation potential, and toxicity to non-target organisms are important considerations.

Future research should focus on advanced studies to elucidate the environmental degradation pathways of this compound and its ecotoxicological profile.

Key Research Areas:

Biodegradation: Identifying microbial species capable of degrading this compound and characterizing the metabolic pathways involved. nih.govmdpi.com

Photodegradation: Investigating the breakdown of this compound in aquatic environments when exposed to sunlight and identifying the resulting photoproducts. nih.govnih.gov

Ecotoxicity: Conducting comprehensive studies on the toxicity of this compound and its degradation products to a range of aquatic and terrestrial organisms.

The table below summarizes the key parameters that should be investigated in these environmental studies.

Environmental CompartmentDegradation ProcessKey Parameters to MeasurePotential Metabolites
SoilBiodegradationHalf-life, mineralization rateChlorinated catechols, phenols
WaterPhotodegradationQuantum yield, half-lifeHydroxylated derivatives, ring cleavage products

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Fenticlor with high purity, and how can researchers validate the synthesis process?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity. For reproducibility, document reaction conditions (e.g., solvent ratios, temperature gradients) in detail and cross-validate results using independent analytical techniques like mass spectrometry .
  • Validation : Compare spectral data with established reference libraries and replicate synthesis in triplicate to assess consistency. Include negative controls to rule out contamination .

Q. How should researchers design toxicity assays for this compound to ensure reliability across different biological models?

  • Experimental Design : Employ standardized protocols (e.g., OECD guidelines) for in vitro cytotoxicity assays (e.g., MTT assay) and in vivo acute toxicity studies. Use multiple cell lines (e.g., HepG2, HEK293) and animal models (e.g., zebrafish, rodents) to assess species-specific effects .
  • Data Quality : Normalize results to positive/negative controls and include statistical power analysis to determine sample size adequacy .

Q. What spectroscopic techniques are most effective for characterizing this compound’s stability under varying environmental conditions?

  • Approach : Use UV-Vis spectroscopy to monitor degradation kinetics under stressors (light, pH, temperature). Pair with Fourier-transform infrared spectroscopy (FTIR) to identify structural changes. Validate findings using accelerated stability testing protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported antimicrobial efficacy across studies with differing experimental parameters?

  • Conflict Analysis : Conduct meta-analyses to identify variables influencing outcomes (e.g., bacterial strain variability, concentration ranges). Replicate disputed experiments under controlled conditions, isolating factors like solvent choice or incubation time .
  • Hypothesis Testing : Use factorial design experiments to quantify interactions between variables and apply Bayesian statistics to assess probability of conflicting results .

Q. What strategies are recommended for elucidating this compound’s mechanism of action when preliminary data suggests multiple molecular targets?

  • Mechanistic Study Design : Combine computational methods (molecular docking, QSAR models) with wet-lab techniques (surface plasmon resonance, knock-out cell lines). Prioritize targets using pathway enrichment analysis of transcriptomic/proteomic data .
  • Validation : Apply competitive binding assays and CRISPR-Cas9 gene editing to confirm target relevance. Use isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetic properties?

  • Data Reconciliation : Validate computational models (e.g., PBPK modeling) with in vivo pharmacokinetic studies. Adjust parameters like logP or protein binding coefficients iteratively to align simulations with experimental results .
  • Sensitivity Analysis : Identify which input variables (e.g., absorption rate, volume of distribution) most significantly impact model accuracy .

Methodological Guidelines

  • Literature Synthesis : Use tools like EndNote or Zotero to organize primary sources and identify knowledge gaps. Prioritize recent (<5 years), high-impact studies indexed in PubMed or Web of Science .
  • Ethical Compliance : Adhere to institutional review board (IRB) protocols for biological studies and disclose all conflicts of interest in publications .
  • Data Transparency : Share raw datasets in repositories like Zenodo or Figshare, with metadata detailing experimental conditions and analytical instruments used .

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Fenticlor

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